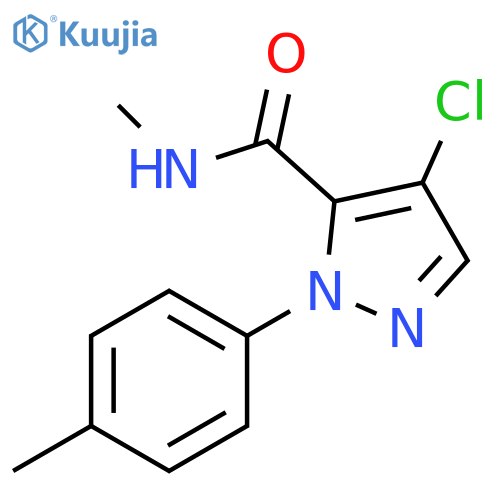Cas no 318497-93-7 (1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-)

318497-93-7 structure
商品名:1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-
CAS番号:318497-93-7
MF:C12H12ClN3O
メガワット:249.696181297302
MDL:MFCD01314858
CID:5165562
1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-
-
- MDL: MFCD01314858
- インチ: 1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17)
- InChIKey: XBBGBDXUTAKEMG-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C)C=C2)C(C(NC)=O)=C(Cl)C=N1
1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671374-2mg |
4-Chloro-N-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | 98% | 2mg |
¥536.00 | 2024-08-02 | |
| Key Organics Ltd | 5M-605S-100MG |
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | >90% | 100mg |
£146.00 | 2023-09-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671374-10mg |
4-Chloro-N-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | 98% | 10mg |
¥800.00 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00888214-1g |
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Key Organics Ltd | 5M-605S-1MG |
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 5M-605S-5MG |
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| abcr | AB297417-100 mg |
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide; . |
318497-93-7 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB297417-100mg |
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide; . |
318497-93-7 | 100mg |
€283.50 | 2025-03-19 | ||
| Key Organics Ltd | 5M-605S-10MG |
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671374-50mg |
4-Chloro-N-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxamide |
318497-93-7 | 98% | 50mg |
¥1292.00 | 2024-08-02 |
1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)- 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
318497-93-7 (1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-) 関連製品
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:318497-93-7)1H-Pyrazole-5-carboxamide, 4-chloro-N-methyl-1-(4-methylphenyl)-

清らかである:99%
はかる:1g
価格 ($):315.0